Chloromethyl Thiocyanate: A Comprehensive Technical Guide to its Synthesis and Properties
Chloromethyl Thiocyanate: A Comprehensive Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloromethyl thiocyanate (CMTC) is a versatile reagent in organic synthesis, primarily utilized for the introduction of the chloromethyl group and as a precursor for various functionalized thiocyanates and heterocyclic compounds. This document provides a detailed overview of its chemical properties, synthesis methodologies, and relevant experimental protocols. Quantitative data is presented in a structured format for clarity, and a logical workflow of its synthesis is visualized.
Chemical Properties and Formula
Chloromethyl thiocyanate is a colorless to pale yellow liquid. It is recognized for its utility as a cross-linking agent in organic chemistry.[1] The fundamental chemical and physical properties of Chloromethyl thiocyanate are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂H₂ClNS | [1][2][3] |
| Molecular Weight | 107.56 g/mol | [1][2][3] |
| CAS Number | 3268-79-9 | [1][3] |
| Linear Formula | ClCH₂SCN | |
| Density | 1.37 g/mL at 25 °C | |
| Boiling Point | 185 °C (1013 hPa) | |
| Flash Point | 84 °C | [1][4] |
| Refractive Index | n20/D 1.515 | |
| SMILES | C(SC#N)Cl | [1] |
Synthesis of Chloromethyl Thiocyanate
The synthesis of chloromethyl thiocyanate can be achieved through various chemical reactions. The most prominently documented method involves the reaction of bromochloromethane with a thiocyanate salt in the presence of a catalyst.[5] Alternative methods include the reaction of thiocyanic acid with chloromethyl methyl ether and the direct chlorination of thiocyanic acid.[1]
Synthesis from Bromochloromethane
A common and effective method for producing chloromethyl thiocyanate is the reaction of bromochloromethane with an alkali or alkaline earth metal thiocyanate, or ammonium thiocyanate.[5] This reaction is typically carried out in an aqueous medium with an onium salt acting as a phase-transfer catalyst.[5]
The general reaction is as follows:
BrCH₂Cl + M-SCN → ClCH₂SCN + M-Br
Where M can be Na⁺, K⁺, NH₄⁺, or other similar cations.
The table below summarizes the quantitative data from representative syntheses using this method.[5]
| Thiocyanate Salt | Catalyst | Reaction Time (hours) | Yield (%) |
| Sodium Thiocyanate | Tetraphenyl phosphonium bromide | 5.5 | 69.8 |
| Ammonium Thiocyanate | Benzyl triethyl ammonium chloride | 5 | 71.0 |
| Calcium Thiocyanate trihydrate | Benzyl triethyl ammonium chloride | 10 | 72.5 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of chloromethyl thiocyanate from bromochloromethane.
Protocol Using Sodium Thiocyanate
Materials:
-
Bromochloromethane (2 moles)
-
Sodium thiocyanate (2 moles)
-
Water (200 grams)
-
Tetraphenyl phosphonium bromide (8 grams)
Procedure:
-
A solution of 2 moles of sodium thiocyanate in 200 grams of water is prepared.
-
2 moles of bromochloromethane are added to the solution.
-
8 grams of tetraphenyl phosphonium bromide are added as a catalyst.
-
The mixture is heated to reflux and stirred intensively.
-
The reaction is allowed to proceed for 5.5 hours, during which the temperature will rise to approximately 95°C.
-
After the reaction is complete, the organic phase containing chloromethyl thiocyanate is isolated.
-
The product can be further purified by vacuum distillation.[5]
Protocol Using Ammonium Thiocyanate
Materials:
-
Bromochloromethane (129.5 grams, 1 mole)
-
Ammonium thiocyanate (76 grams, 1 mole)
-
Water (100 grams)
-
Benzyl triethyl ammonium chloride (4 grams)
Procedure:
-
A solution of 76 grams of ammonium thiocyanate in 100 grams of water is prepared.
-
129.5 grams of bromochloromethane are added to the solution.
-
4 grams of benzyl triethyl ammonium chloride are added as a catalyst.
-
The mixture is boiled at reflux for 5 hours with intensive stirring.
-
The organic phase is then separated, washed with water, and distilled under vacuum to isolate the pure chloromethyl thiocyanate.[5]
Synthesis Workflow Visualization
The following diagram illustrates the key steps in the synthesis of chloromethyl thiocyanate from bromochloromethane and a thiocyanate salt.
Caption: Synthesis workflow of Chloromethyl Thiocyanate.
References
- 1. Buy Chloromethyl thiocyanate | 3268-79-9 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Chloromethyl Thiocyanate for Synthesis - Affordable Price, High Purity 99.99%, Mumbai [alphachemikaindia.com]
- 5. US4124630A - Process for the production of chloromethyl thiocyanate - Google Patents [patents.google.com]
